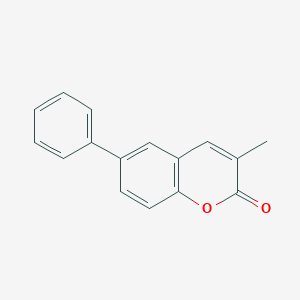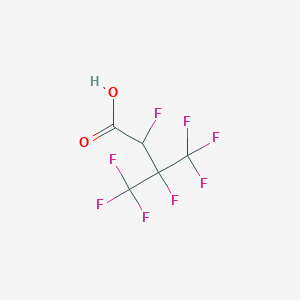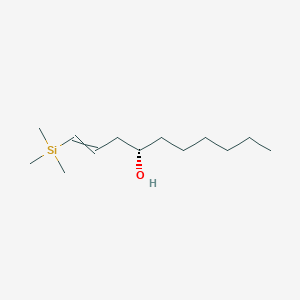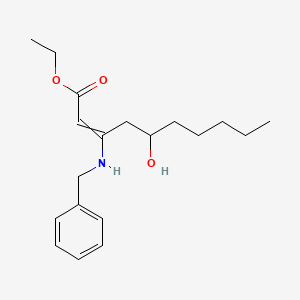![molecular formula C16H14N4O B12605080 3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol CAS No. 875147-60-7](/img/structure/B12605080.png)
3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol is a complex organic compound that features a pyrimidine and pyridine moiety linked through an aminomethyl group to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine and pyridine rings followed by their coupling through an aminomethyl linkage to the phenol ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, potentially forming quinones.
Reduction: The compound can be reduced to alter the pyridine or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyrimidine, pyridine, and phenol moieties allows for versatile reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
875147-60-7 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[[(5-pyrimidin-5-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H14N4O/c21-16-3-1-2-12(4-16)6-20-15-5-13(7-17-10-15)14-8-18-11-19-9-14/h1-5,7-11,20-21H,6H2 |
InChI Key |
NFZFZAOIKKMOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)

![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)

![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)


![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
